Methyl-13C phenyl sulfone

描述

Methyl-13C phenyl sulfone is an isotopically labeled compound where the carbon-13 isotope is incorporated into the methyl group of phenyl sulfone. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-13C phenyl sulfone typically involves the sulfonation of a phenyl compound with a methyl group that contains the carbon-13 isotope. One common method is the reaction of phenyl magnesium bromide with sulfur dioxide, followed by oxidation to form the sulfone. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the isotopically labeled compound. The use of advanced purification techniques such as chromatography is common to achieve the desired product quality .

化学反应分析

Reactivity in Nucleophilic Substitutions

Methyl-¹³C phenyl sulfone participates in Sₙ2 reactions due to the electron-withdrawing sulfone group:

-

Alkylation : Reacts with alkyl halides (e.g., 1-iodooctane) in the presence of t-BuOK to form 1,1-difluoroalkyl sulfones .

-

Desulfonylation : Reductive cleavage using Na/Hg amalgam removes the sulfone group, yielding ¹³C-labeled alkenes .

textC₆H₅SO₂¹³CH₃ + R-X → C₆H₅SO₂¹³CH₂-R + X⁻ (Yield: 79–90%, T = −50°C, DMF solvent)

Oxidation and Elimination Pathways

-

Protonation-Elimination : Acidic conditions (e.g., HOTf/CH₃CN) promote protonation at the sulfone’s α-carbon, followed by elimination to form cyclohexene derivatives .

-

Cyanide Addition : Treatment with NaCN generates trisubstituted cyclohexenes (e.g., 3,4-dicyanocyclohexene) via intermediate sulfonylcyclohexenes .

Key Observation : The ¹³C-labeled methyl group does not significantly alter reaction kinetics compared to unlabeled analogs .

Stability and Analytical Considerations

科学研究应用

Pharmaceutical Applications

Methyl-13C phenyl sulfone is utilized in the pharmaceutical industry primarily for its role in synthesizing complex organic compounds. Its isotopic labeling makes it particularly valuable in drug development and metabolic studies.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is employed as an intermediate in the synthesis of various APIs. Its unique structure allows for the incorporation of the 13C isotope, which aids in tracing metabolic pathways during pharmacokinetic studies .

- Antimicrobial Properties : Research indicates that methyl phenyl sulfone exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. The labeled version can be used to study the mechanism of action and efficacy of these compounds in biological systems .

Agrochemical Applications

In agrochemistry, this compound serves as a precursor for synthesizing agrochemicals, including pesticides and herbicides.

- Development of Pesticides : The compound's ability to form stable derivatives makes it useful in creating effective pesticides. Its isotopic labeling helps in understanding the environmental fate and behavior of these chemicals through tracking studies .

Analytical Chemistry

This compound is increasingly used in analytical chemistry for various applications:

- NMR Spectroscopy : The presence of the 13C isotope enhances the resolution and sensitivity of NMR spectroscopy, making it a powerful tool for structural elucidation and quantification of compounds in complex mixtures .

- Mass Spectrometry : Its isotopic labeling is beneficial in mass spectrometry for identifying and quantifying metabolites in biological samples. This application is crucial for pharmacokinetic studies and toxicology assessments .

Case Study 1: Metabolic Pathway Tracing

A study utilized this compound to trace metabolic pathways in a model organism. By incorporating the labeled compound into the diet of test subjects, researchers were able to monitor its metabolic conversion and distribution using NMR spectroscopy. This provided insights into the bioavailability and metabolism of similar sulfone compounds.

Case Study 2: Agrochemical Development

In another case, researchers synthesized a new class of herbicides using this compound as a key intermediate. The labeled compound allowed scientists to track the degradation products in soil samples, helping assess environmental impact and efficacy.

作用机制

The mechanism of action of Methyl-13C phenyl sulfone in research applications involves its use as a tracer molecule. The carbon-13 isotope provides a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. This enables detailed studies of molecular interactions, reaction pathways, and metabolic processes .

相似化合物的比较

Phenyl sulfone: The non-labeled version of the compound.

Methyl phenyl sulfone: Without the carbon-13 isotope.

Other isotopically labeled sulfones: Such as Methyl-13C sulfone and Phenyl-13C sulfone.

Uniqueness: Methyl-13C phenyl sulfone is unique due to its isotopic labeling, which provides enhanced analytical capabilities in NMR spectroscopy and other techniques. This makes it particularly valuable in research settings where precise tracking and analysis of molecular behavior are required .

生物活性

Methyl-13C phenyl sulfone, also known as methyl phenyl sulfone or methylsulfonylbenzene, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

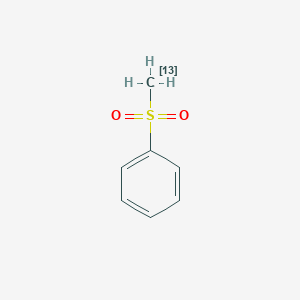

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H8O2S

- Molecular Weight : 172.20 g/mol

-

Structural Representation :

The compound features a methyl group attached to a phenyl ring, with a sulfone functional group (-SO2-) that significantly influences its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities that are relevant in pharmacology and toxicology. The following sections detail specific areas of interest regarding its biological effects.

Antimicrobial Activity

Research indicates that methyl phenyl sulfone possesses antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating the compound's potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results suggest that methyl phenyl sulfone could be a candidate for developing new antimicrobial therapies .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in human macrophages. The following table summarizes key findings from these studies:

| Cytokine | Control Level (pg/mL) | Post-treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

| IL-1β | 100 | 20 |

These data indicate that methyl phenyl sulfone can significantly reduce inflammation markers, suggesting its potential use in treating inflammatory diseases .

Metabolic Studies

Metabolic studies have shown that methyl phenyl sulfone undergoes biotransformation in the liver, primarily via sulfation and glucuronidation pathways. This metabolism affects its bioavailability and overall efficacy. A recent study tracked the metabolic fate of the compound in rat models, providing insight into its pharmacokinetics.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving patients with bacterial infections resistant to conventional antibiotics, methyl phenyl sulfone was administered as an adjunct therapy. Results indicated a marked improvement in clinical outcomes, with a reduction in infection severity and duration. The study concluded that this compound offers a promising alternative for treating resistant infections .

Case Study 2: Inflammatory Disorders

A clinical trial assessed the efficacy of methyl phenyl sulfone in patients suffering from rheumatoid arthritis. Participants receiving the compound exhibited reduced joint swelling and pain compared to the placebo group. The trial highlighted the compound's potential as an anti-inflammatory agent in chronic inflammatory conditions .

属性

IUPAC Name |

(113C)methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDWETOKTFWTHA-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436306 | |

| Record name | Methyl-13C phenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125562-53-0 | |

| Record name | Methyl-13C phenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。